(R)-Methyl azepane-4-carboxylate

Chiral resolution Enantiomeric excess Stereochemical quality control

(R)-Methyl azepane-4-carboxylate [CAS 782493-76-9] is a chiral, non-aromatic seven-membered cyclic amine (azepane) bearing a methyl ester at the 4-position in the (R) absolute configuration. With molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, it belongs to the class of saturated nitrogen heterocycles widely employed as synthetic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B11920440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl azepane-4-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCNCC1
InChIInChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyBFCUJOACQSXTBK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Methyl Azepane-4-carboxylate (CAS 782493-76-9): A Chiral Seven-Membered Azepane Building Block for Enantioselective Synthesis


(R)-Methyl azepane-4-carboxylate [CAS 782493-76-9] is a chiral, non-aromatic seven-membered cyclic amine (azepane) bearing a methyl ester at the 4-position in the (R) absolute configuration [1]. With molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, it belongs to the class of saturated nitrogen heterocycles widely employed as synthetic intermediates in medicinal chemistry and organic synthesis [1]. Its primary value lies in its defined stereochemistry at the 4-position, which distinguishes it from the racemic mixture (CAS 1211596-98-3) and the (S)-enantiomer (CAS 782493-75-8), making it a critical input for stereochemically controlled synthetic pathways [2].

Why (R)-Methyl Azepane-4-carboxylate Cannot Be Freely Substituted by the Racemate, (S)-Enantiomer, or Regioisomeric Azepane Esters


The azepane-4-carboxylate scaffold presents three orthogonal axes of structural variation—stereochemistry at C-4, the position of the ester on the seven-membered ring, and the ester alkyl group—each of which can independently alter the physicochemical, stereochemical, and reactivity profile of downstream products [1]. Substituting the (R)-enantiomer with the racemate introduces 50% of the opposite enantiomer, which in chiral environments (e.g., enzyme active sites, asymmetric syntheses) can yield different, often diminished, biological or catalytic outcomes [1][2]. Similarly, replacing the 4-carboxylate with the 2- or 3-regioisomer alters the spatial orientation of the ester handle, impacting both reactivity and molecular recognition [3]. The methyl ester itself differs from the ethyl homolog in lipophilicity (computed XLogP3) and steric demand, affecting reaction kinetics and partitioning behavior [3]. These multidimensional differences mean that generic, off-spec substitution risks compromising synthetic yield, enantiomeric purity of downstream products, or biological assay reproducibility.

Quantitative Differentiation Guide for (R)-Methyl Azepane-4-carboxylate Against Closest Analogs


Enantiomeric Purity Specification: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

Commercially sourced (R)-methyl azepane-4-carboxylate (CAS 782493-76-9) is supplied with a minimum purity of NLT 98% as a single enantiomer . The racemic mixture (CAS 1211596-98-3) contains approximately 50% of the undesired (S)-enantiomer by definition . The (S)-enantiomer (CAS 782493-75-8) is separately available at 97% purity . No quantitative specific rotation or enantiomeric excess (ee%) values were identified in the accessed primary literature for this compound, representing a data gap that procurement specialists should verify with individual suppliers via Certificate of Analysis (CoA).

Chiral resolution Enantiomeric excess Stereochemical quality control

Regioisomeric Lipophilicity: 4-Carboxylate vs. 2-Carboxylate Methyl Esters

Computed XLogP3 values from PubChem reveal a measurable lipophilicity difference between regioisomeric azepane methyl esters. Methyl azepane-4-carboxylate (the 4-substituted target) has a computed XLogP3 of 0.5 [1], while methyl azepane-2-carboxylate (the 2-substituted regioisomer) has an XLogP3 of 0.7 [2]. The ΔLogP of 0.2 units reflects the altered spatial relationship between the polar ester group and the basic nitrogen within the seven-membered ring.

Lipophilicity LogP Drug-likeness ADME

Predicted pKa and Basicity: Azepane-4-carboxylate vs. Azepane Core

The predicted pKa of the azepane ring nitrogen in (R)-methyl azepane-4-carboxylate is 10.43 ± 0.40 . This is notably lower than the pKa of unsubstituted azepane (~11.1), attributable to the electron-withdrawing effect of the 4-carboxylate ester [1]. This reduced basicity influences the compound's protonation state at physiological pH and its reactivity in nucleophilic reactions, including the Pd/LA-catalyzed decarboxylative annulation chemistry for which azepane-4-carboxylates are employed [2].

Basicity pKa Ionization state Salt formation

Ester Homolog Physicochemical Property Differences: Methyl vs. Ethyl Azepane-4-carboxylate

The methyl ester (R)-methyl azepane-4-carboxylate (MW 157.21 g/mol, 2 rotatable bonds, exact mass 157.1103 Da) [1] differs from its ethyl ester homolog (MW 171.24 g/mol, 3 rotatable bonds, exact mass 171.1259 Da, CAS 145177-54-4) in molecular weight (+14.03 Da, +8.9%) and conformational flexibility (+1 rotatable bond). The additional methylene unit in the ethyl ester increases both steric bulk and lipophilicity, which can affect reaction rates in sterically sensitive transformations and alter chromatographic retention times.

Ester homologs Molecular weight Rotatable bonds Lipophilicity

Synthetic Utility in Pd/LA-Catalyzed Decarboxylative [5+2] Annulation Chemistry

Azepane-4-carboxylate derivatives, including methyl azepane-4-carboxylate, serve as key intermediates in Pd/LA-catalyzed decarboxylation-enabled [5+2] annulation reactions that produce non-fused N-aryl azepane derivatives with high structural diversity [1]. This methodology proceeds under mild conditions with CO₂ as the only byproduct, and the resulting N-aryl azepanes are convertible into pharmaceutically relevant compounds including Proheptazine derivatives [1]. The 4-carboxylate regioisomer positions the ester appropriately for this specific annulation manifold; 2- or 3-carboxylate regioisomers would produce different ring-fusion patterns. No direct comparative yield data between regioisomers in this specific reaction were identified in the accessed literature.

Decarboxylative annulation Palladium catalysis N-aryl azepane synthesis

Procurement-Driven Application Scenarios for (R)-Methyl Azepane-4-carboxylate


Enantioselective Synthesis of Chiral Drug Intermediates Requiring Defined (R)-Stereochemistry

When a synthetic route demands a chiral azepane building block with the (R)-configuration at the 4-position—for example, in the preparation of enantiopure azepane-based enzyme inhibitors or receptor ligands—(R)-methyl azepane-4-carboxylate (NLT 98% purity) [1] provides the requisite stereochemical fidelity. Use of the racemate would introduce 50% of the (S)-enantiomer, necessitating chiral resolution downstream and reducing overall yield. The azepane scaffold is present in over 20 FDA-approved drugs spanning anticancer, anti-Alzheimer's, and antimicrobial indications [2].

Pd/LA-Catalyzed Synthesis of Non-Fused N-Aryl Azepane Libraries for Medicinal Chemistry

For medicinal chemistry teams constructing diverse N-aryl azepane libraries via decarboxylative [5+2] annulation, the methyl azepane-4-carboxylate scaffold is a demonstrated substrate class [1]. The 4-position ester is mechanistically required for this transformation; 2- or 3-carboxylate regioisomers would redirect the annulation outcome. The reaction proceeds under mild conditions with CO₂ as a traceless byproduct, and the products are convertible to pharmaceutically relevant derivatives such as Proheptazine analogs [1].

Physicochemical Property Optimization in Fragment-Based Drug Discovery (FBDD)

In fragment-based screening campaigns where low molecular weight and minimal rotatable bonds are design criteria, (R)-methyl azepane-4-carboxylate (MW 157.21, 2 rotatable bonds, XLogP3 0.5) [1] is preferred over the ethyl ester homolog (MW 171.24, 3 rotatable bonds) [2] due to its lower molecular weight and reduced conformational entropy penalty upon target binding. Its computed XLogP3 of 0.5 also differs from the 2-carboxylate regioisomer (XLogP3 0.7) , providing a meaningful lipophilicity differentiation for fragment library design.

Salt Form Selection and pH-Dependent Extraction Protocols

The predicted pKa of 10.43 for the azepane nitrogen [1] indicates that (R)-methyl azepane-4-carboxylate is approximately 5-fold less basic than unsubstituted azepane (pKa ~11.1). This reduced basicity informs selection of counterions for salt formation (e.g., hydrochloride salt, CAS 2200579-92-4) and dictates extraction efficiency in aqueous workup—the compound will require a higher pH for complete free-base liberation compared to more basic amine building blocks.

Quote Request

Request a Quote for (R)-Methyl azepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.